1-Bromo-2-ethoxy-2-methylpropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

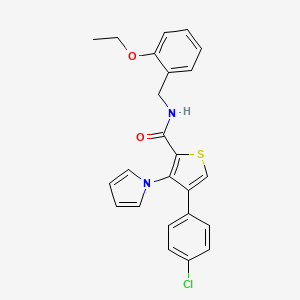

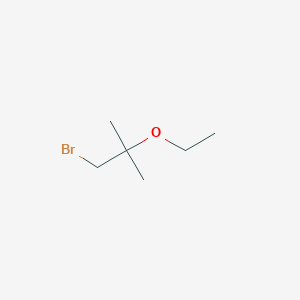

1-Bromo-2-ethoxy-2-methylpropane, also known as tert-butyl ethyl ether, is an organic compound with the chemical formula C6H14BrO. It is commonly used as a solvent in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Arrhenius Parameters and Proton Tunnelling

- Study on Reaction Rates : The reaction rates of compounds including 1-bromo-2-phenylpropane with sodium ethoxide in ethanol were studied, providing insights into the Arrhenius parameters and evidence for proton tunnelling in a base-promoted elimination reaction (Shiner & Smith, 1961).

Electrochemical Carbon-Skeleton Rearrangement

- Catalysis by Hydrophobic Vitamin B12 : Controlled-potential electrolysis of 2,2-bis(ethoxycarbonyl)-1-bromopropane was catalyzed by hydrophobic vitamin B12 in nonaqueous media. This study highlights the potential use of 1-bromopropane derivatives in catalysis and electrochemical rearrangements (Murakami et al., 1985).

Collision-Induced Dissociation Studies

- Analysis of Molecular Ions : A study on the molecular ion of 3-phenyl-1-bromopropane, which relates to 1-bromo-2-ethoxy-2-methylpropane, provides insights into collision-induced dissociation reactions and the migration of bromine atoms in the molecular ion (Yamaoka et al., 1999).

Rotational Isomerism Studies

- Infrared Spectroscopy Analysis : Research on the rotational isomerism of compounds including 1-bromo-2-methylpropane, closely related to this compound, was conducted using infrared spectroscopy. This provides valuable data on conformers and their properties in the liquid phase (Müller et al., 1981).

Simple Vitamin B12 Model Complex

- Catalysis in Electrochemical Carbon-Skeleton Rearrangement : Another study examined the catalysis of the electrochemical carbon-skeleton rearrangement reaction of 2,2-bis(ethoxycarbonyl)-1-bromopropane by a cobalt complex, demonstrating the chemical versatility of this compound derivatives (Murakami et al., 1987).

Thermodynamic Analysis

- Liquid-Phase Etherification : A thermodynamic analysis of the experimental equilibria for the liquid-phase etherification of isobutene with primary alcohols, including the synthesis of 2-ethoxy-2-methylpropane, highlights the chemical properties and reaction efficiencies of related compounds (Badia et al., 2016).

Mécanisme D'action

Target of Action

Alkyl halides like “1-Bromo-2-ethoxy-2-methylpropane” are often used in organic chemistry as alkylating agents. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form new bonds .

Mode of Action

Alkyl halides typically undergo nucleophilic substitution or elimination reactions. In a nucleophilic substitution reaction, the halogen (in this case, bromine) is replaced by a nucleophile. In an elimination reaction, the halogen and a hydrogen atom are removed to form a double bond .

Biochemical Pathways

For example, they can alkylate DNA bases, which can lead to mutations .

Result of Action

Alkyl halides can react with biological molecules and potentially cause cellular damage .

Action Environment

The reactivity and stability of “this compound” can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, alkyl halides are typically more reactive in polar solvents and under basic conditions .

Propriétés

IUPAC Name |

1-bromo-2-ethoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFJWNTENRZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2641955.png)

![2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2641956.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2641958.png)

![3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2641962.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)